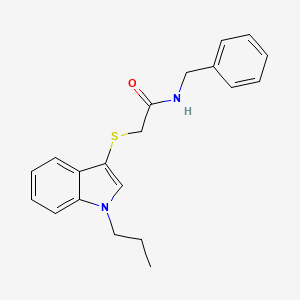

N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Description

N-Benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a benzyl group, a propyl-substituted indole ring, and a thioether linkage. For instance, similar compounds, such as benzothiazole-incorporated indole acetamides, are synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent in chloroform/pyridine mixtures . The compound’s structural uniqueness arises from the combination of a flexible propyl chain on the indole nitrogen and the benzyl-thioacetamide moiety, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-benzyl-2-(1-propylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-2-12-22-14-19(17-10-6-7-11-18(17)22)24-15-20(23)21-13-16-8-4-3-5-9-16/h3-11,14H,2,12-13,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFINMTPSZARUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Bunte Salt: Ethyl bromoacetate is substituted with sodium thiosulfate to form ethyl acetate-2-sodium thiosulfate.

Substitution at the Indole Position: The Bunte salt is then reacted with indole or substituted indole at the 3-position.

Hydrolysis: The intermediate product undergoes hydrolysis to yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole moiety due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide has shown promise in medicinal chemistry, particularly for its potential anti-inflammatory, analgesic, and anticancer properties. Research indicates that compounds with similar structures can inhibit specific enzymes and modulate signaling pathways critical in disease processes. For instance, studies on related benzyl derivatives have demonstrated their ability to interact with various molecular targets, suggesting that this compound may possess similar capabilities .

Biological Studies

Cellular Pathway Investigations

This compound is utilized in biological assays to investigate its effects on cellular pathways. For example, it may be involved in modulating gene expression related to inflammation and apoptosis. The compound's structure allows it to interact with receptors or enzymes, influencing biological responses .

Anticancer Activity

A study investigated the anticancer effects of N-benzyl derivatives against various cancer cell lines. The findings indicated that these compounds could selectively inhibit the growth of cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | K562 (myelogenous leukemia) | 7.4 | Selective inhibition |

| Control (e.g., Phenytoin) | Various | 6.5 | Standard reference |

Anticonvulsant Properties

Research has also focused on the anticonvulsant properties of similar compounds. A study demonstrated that derivatives of N-benzyl-acetamido compounds exhibited significant anticonvulsant activity in animal models. The results suggest that structural modifications can enhance efficacy.

| Compound | ED50 (mg/kg) | Administration Route |

|---|---|---|

| N-benzyl-acetamido derivative | 8.3 (i.p.) | Intraperitoneal |

| Phenytoin | 6.5 (i.p.) | Intraperitoneal |

Chemical Biology

Interaction Studies

In chemical biology, this compound serves as a tool for studying small molecule interactions with biological macromolecules. Its ability to bind selectively to target proteins makes it valuable for elucidating mechanisms of action in various biological systems .

Industrial Applications

While primarily studied for its biomedical applications, there is potential for industrial uses of this compound in pharmaceuticals and biotechnology sectors. Its unique chemical properties may facilitate the development of novel therapeutic agents or serve as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Triazinoindole Cores

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-phenoxyphenyl)-substituted derivatives (24–27) share the thioacetamide backbone but replace the indole-propyl group with a triazinoindole core (Table 1). These analogues exhibit >95% purity and are optimized for protein-targeted hit identification . Bromine substituents (e.g., 25, 27) may improve lipophilicity and membrane permeability but could also increase toxicity risks.

Functional Group Variations and Pharmacological Implications

- Nitroimidazole vs. Indole-Thioether : Benznidazole (Bnz), a nitroimidazole derivative, shares the N-benzylacetamide scaffold but replaces the indole-thio group with a nitroimidazole. This structural difference underlies Bnz’s antiparasitic mechanism via nitro-reduction, whereas the indole-thioether in the target compound may favor redox-neutral interactions (e.g., receptor binding) .

- Halogenation Effects : Brominated analogues (e.g., 25 , 27 ) exhibit increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity concerns. In contrast, the target compound’s propyl chain offers conformational flexibility without halogen-related risks .

- Benzothiazole Hybrids : Compounds like 2-[1-(phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide demonstrate antimicrobial activity linked to the benzothiazole moiety. The absence of this group in the target compound suggests divergent biological targets .

Biological Activity

N-benzyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic compound belonging to the class of indole derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and pharmacological applications.

This compound has the following chemical structure:

This compound features a benzyl group, an indole moiety, and a thioacetamide functional group, which contribute to its biological activities.

Primary Target : The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. The compound interacts with RdRp, inhibiting its function and thereby affecting viral replication pathways.

Biochemical Pathways : The inhibition of RdRp results in reduced viral replication, making this compound a potential candidate for antiviral therapy against COVID-19.

Antiviral Activity

This compound has shown promising antiviral activity against various viruses, particularly SARS-CoV-2. In vitro studies indicate that it effectively inhibits viral replication by targeting RdRp, demonstrating sufficient bioavailability to reach therapeutic concentrations.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial in various inflammatory diseases .

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. This is achieved through the modulation of signaling pathways associated with cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution in biological systems. Studies indicate that the compound has favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties which support its potential therapeutic applications.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated strong inhibition of RdRp in vitro with an IC50 value indicating effective antiviral activity against SARS-CoV-2. |

| Study 2 | Showed anti-inflammatory effects by reducing IL-1β levels in macrophage models. |

| Study 3 | Indicated potential anticancer activity through apoptosis induction in various cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.